molecular formula C8H10ClNO B586945 alpha-Aminoacetophenone-d5 Hydrochloride CAS No. 1794938-50-3

alpha-Aminoacetophenone-d5 Hydrochloride

Cat. No. B586945
CAS RN: 1794938-50-3
M. Wt: 176.655
InChI Key: CVXGFPPAIUELDV-GWVWGMRQSA-N
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Description

Alpha-Aminoacetophenone-d5 Hydrochloride is a chemical compound primarily used in research and development laboratories . It is a deuterated form of Alpha-Aminoacetophenone Hydrochloride, which means that it contains five deuterium atoms instead of hydrogen atoms . The chemical formula is C8H4D5NO•HCl, and it has a molecular weight of 176.65 g/mol .


Synthesis Analysis

One of the main uses of Alpha-Aminoacetophenone-d5 Hydrochloride is as a starting material for the synthesis of other compounds . It can be used to create derivatives of the molecule that have different properties and functions .


Molecular Structure Analysis

The molecular structure of Alpha-Aminoacetophenone-d5 Hydrochloride is represented by the formula C8H4D5NO•HCl . This indicates that the compound consists of eight carbon atoms, four hydrogen atoms, five deuterium atoms, one nitrogen atom, one oxygen atom, and one chloride atom .


Physical And Chemical Properties Analysis

Alpha-Aminoacetophenone-d5 Hydrochloride is a white to off-white crystalline powder that is soluble in water and other polar solvents .

Safety and Hazards

Alpha-Aminoacetophenone-d5 Hydrochloride should be handled with care as it can be irritating to the skin and eyes . It is also important to store it in a cool, dry place away from sources of heat and ignition to prevent the risk of fire or explosion .

properties

IUPAC Name

2-amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H/i1D,2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXGFPPAIUELDV-GWVWGMRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)CN)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Aminoacetophenone-d5 Hydrochloride

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